![molecular formula C18H20N2O2 B7527805 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one](/img/structure/B7527805.png)
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, also known as PAK1 inhibitor, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has been shown to have a significant impact on various biological processes, including cell proliferation, migration, and survival.
Mechanism of Action
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor works by binding to the ATP-binding site of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, which prevents the activation of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one and inhibits its downstream signaling pathways. This inhibition leads to the disruption of various cellular processes, including cell proliferation, migration, and survival.
Biochemical and physiological effects:
Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has significant effects on various biochemical and physiological processes. For example, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor in lab experiments is its specificity. 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor targets a specific protein, which makes it easier to study the effects of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibition on various cellular processes. However, one of the limitations of using 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor is its potential toxicity. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor can have toxic effects on normal cells, which can limit its therapeutic potential.
Future Directions
There are several future directions for the study of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor. One potential direction is the development of more specific and less toxic 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors. Additionally, future studies could focus on the role of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one in other diseases, such as cardiovascular disease and diabetes. Furthermore, the development of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitors that can cross the blood-brain barrier could have significant implications for the treatment of neurological diseases.
Synthesis Methods
The synthesis of 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor involves a multi-step process that includes the reaction of 2-acetylpyridine with paraformaldehyde and piperidine to form the intermediate 1-(3-piperidin-1-ylpropyl)pyridin-2-one. This intermediate is then reacted with 3-(chloromethyl)benzoyl chloride to form the final product, 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one.
Scientific Research Applications
1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one inhibitor has been widely studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one plays a crucial role in cell signaling pathways and is involved in the regulation of various cellular processes, including cell proliferation, migration, and survival. By inhibiting 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one, it is possible to disrupt these pathways and potentially treat diseases that are associated with 1-[[3-(Piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one dysregulation.
properties
IUPAC Name |
1-[[3-(piperidine-1-carbonyl)phenyl]methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-17-9-2-5-12-20(17)14-15-7-6-8-16(13-15)18(22)19-10-3-1-4-11-19/h2,5-9,12-13H,1,3-4,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFRLPWJAIOAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC(=C2)CN3C=CC=CC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Fluoro-2-hydroxyphenyl)-[1-(pyridin-2-ylmethyl)pyrazol-4-yl]methanone](/img/structure/B7527739.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(2-fluorophenyl)ethanone](/img/structure/B7527745.png)

![2-[[1-(2-amino-2-oxoethyl)pyrazol-3-yl]amino]-N-(2-methylcyclohexyl)acetamide](/img/structure/B7527759.png)
![6-[1-[(6-tert-butylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)amino]ethyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7527760.png)
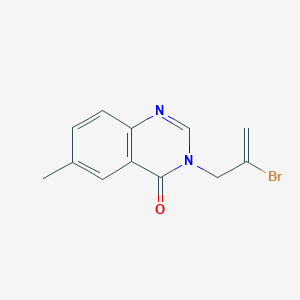
![Ethyl 6-[1-(3-nitrophenyl)ethylamino]pyridine-3-carboxylate](/img/structure/B7527767.png)
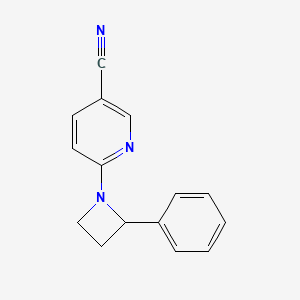
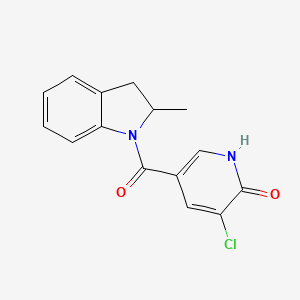
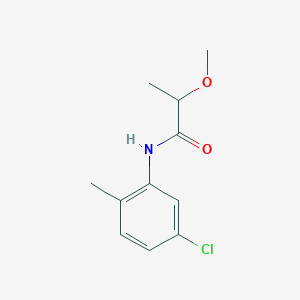

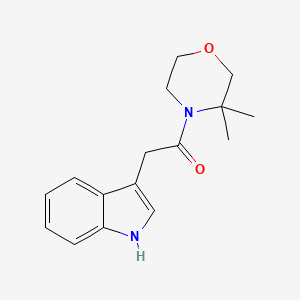
![3-[(4-Fluorophenyl)methyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7527815.png)
